Cas no 2763924-72-5 (1-Amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid)
1-Amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2763924-72-5
- 1-amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid
- EN300-37344235
- 1-Amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid
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- Inchi: 1S/C9H13F3N2O3/c10-9(11,12)6(15)14-4-5-1-2-8(13,3-5)7(16)17/h5H,1-4,13H2,(H,14,15)(H,16,17)
- InChI Key: TZDQPVJEPIDCJQ-UHFFFAOYSA-N
- SMILES: FC(C(NCC1CCC(C(=O)O)(C1)N)=O)(F)F
Computed Properties
- Exact Mass: 254.08782677g/mol
- Monoisotopic Mass: 254.08782677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 92.4Ų
1-Amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37344235-0.05g |
1-amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid |
2763924-72-5 | 95.0% | 0.05g |
$2097.0 | 2025-03-18 | |
| Enamine | EN300-37344235-0.1g |
1-amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid |
2763924-72-5 | 95.0% | 0.1g |
$2197.0 | 2025-03-18 | |
| Enamine | EN300-37344235-0.25g |
1-amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid |
2763924-72-5 | 95.0% | 0.25g |
$2297.0 | 2025-03-18 | |
| Enamine | EN300-37344235-0.5g |
1-amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid |
2763924-72-5 | 95.0% | 0.5g |
$2396.0 | 2025-03-18 | |
| Enamine | EN300-37344235-1.0g |
1-amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid |
2763924-72-5 | 95.0% | 1.0g |
$2496.0 | 2025-03-18 | |
| Enamine | EN300-37344235-2.5g |
1-amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid |
2763924-72-5 | 95.0% | 2.5g |
$4892.0 | 2025-03-18 | |
| Enamine | EN300-37344235-5.0g |
1-amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid |
2763924-72-5 | 95.0% | 5.0g |
$7238.0 | 2025-03-18 | |
| Enamine | EN300-37344235-10.0g |
1-amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid |
2763924-72-5 | 95.0% | 10.0g |
$10732.0 | 2025-03-18 |
1-Amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 1-Amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid
Research Brief on 1-Amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid (CAS: 2763924-72-5)
1-Amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid (CAS: 2763924-72-5) is a specialized cyclopentane derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its trifluoroacetamido and carboxylic acid functional groups, serves as a versatile building block in the synthesis of novel bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors and peptidomimetics.
The compound's unique structural features, including the cyclopentane backbone and the presence of both amino and carboxylic acid moieties, make it an attractive scaffold for designing molecules with enhanced binding affinity and metabolic stability. Researchers have utilized 1-Amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid as a key intermediate in the synthesis of protease inhibitors, targeting enzymes such as HIV-1 protease and hepatitis C virus NS3/4A protease. Its trifluoroacetamido group is particularly noteworthy for its role in improving pharmacokinetic properties.
Recent advancements in synthetic methodologies have enabled more efficient routes to produce this compound with high purity and yield. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel asymmetric synthesis approach, achieving enantiomerically pure 1-Amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid with excellent stereocontrol. This breakthrough has significant implications for the development of chiral drugs where stereochemistry plays a crucial role in biological activity.
In pharmacological studies, derivatives of this compound have shown promising activity against various disease targets. For instance, a series of analogs were evaluated as potential anticonvulsant agents, with some demonstrating superior efficacy compared to standard therapies in preclinical models. The compound's ability to cross the blood-brain barrier, attributed to its balanced lipophilicity and molecular weight, makes it particularly valuable for central nervous system drug development.
From a mechanistic perspective, computational modeling studies have provided insights into the molecular interactions of this scaffold with biological targets. Molecular docking simulations reveal that the cyclopentane ring adopts favorable conformations for binding to protein active sites, while the trifluoroacetamido group participates in key hydrogen bonding interactions. These findings are guiding the rational design of next-generation therapeutics based on this chemical template.
Ongoing research is exploring the compound's potential in other therapeutic areas, including anti-inflammatory and anticancer applications. Preliminary results from cell-based assays indicate that certain derivatives exhibit selective cytotoxicity against cancer cell lines while showing minimal effects on normal cells. The compound's versatility as a synthetic intermediate continues to inspire innovative drug discovery programs across multiple therapeutic areas.
As the field progresses, researchers are focusing on optimizing the synthetic scalability of 1-Amino-3-[(2,2,2-trifluoroacetamido)methyl]cyclopentane-1-carboxylic acid to meet the growing demand for this valuable building block. Recent process chemistry developments have addressed previous challenges in large-scale production, paving the way for broader application in pharmaceutical development. The compound's unique combination of structural features and demonstrated biological relevance positions it as a significant player in contemporary medicinal chemistry research.
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